5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine
Description
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a 3-chloro-4-methoxyphenyl group and a hydroxyl group
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMKOZFUYSUAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680854 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-41-8 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 5-(3-Chloro-4-methoxyphenyl)-2-pyrimidinone.
Reduction: Formation of 5-(3-Chloro-4-methoxyphenyl)-2,3-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and organic electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, which can be used in drug discovery and material development.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-4-methoxyphenyl)furfural: Shares a similar phenyl group but differs in the heterocyclic ring structure.
3-Chloro-4-methoxyphenyl) (hydroxy)acetic acid: Contains a similar phenyl group but has a different functional group and overall structure.
Uniqueness
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is unique due to its specific combination of a pyrimidine ring with a 3-chloro-4-methoxyphenyl group and a hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
